molecular formula C7H6BrNO2 B188816 2-Bromo-4-nitrotoluene CAS No. 7745-93-9

2-Bromo-4-nitrotoluene

Cat. No.: B188816
CAS No.: 7745-93-9
M. Wt: 216.03 g/mol
InChI Key: XFZFJQHXWJIBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a nitro group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Bromo-4-nitrotoluene is a nitrotoluene derivative . It primarily targets organic groups in chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is critical for the successful formation of carbon–carbon bonds .

Pharmacokinetics

The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrotoluene typically involves a multi-step process starting from benzene. The steps include:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Scientific Research Applications

2-Bromo-4-nitrotoluene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted aromatic compounds.

    Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

  • 2-Bromo-5-nitrotoluene
  • 4-Bromo-2-nitrotoluene
  • 2-Bromo-3-nitrotoluene
  • 4-Nitrotoluene

Comparison: 2-Bromo-4-nitrotoluene is unique due to the specific positions of the bromine and nitro groups on the benzene ring, which influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific synthetic pathways and industrial processes .

Properties

IUPAC Name

2-bromo-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFJQHXWJIBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228163
Record name 2-Bromo-4-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7745-93-9
Record name 2-Bromo-1-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7745-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-nitrotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-nitrotoluene
Reactant of Route 3
2-Bromo-4-nitrotoluene
Reactant of Route 4
2-Bromo-4-nitrotoluene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-nitrotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-nitrotoluene
Customer
Q & A

Q1: What are the key structural characteristics of 2-Bromo-4-nitrotoluene, and how have researchers studied its vibrational properties?

A1: this compound is an aromatic compound featuring a benzene ring with bromine, nitro, and methyl substituents. While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure dictates these properties. Researchers have utilized techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics. [] They compared experimentally observed vibrational frequencies with those predicted theoretically using ab initio Hartree-Fock (HF) and density functional B3LYP methods, achieving good agreement. [] This approach provided insights into the molecule's geometry and how the bromine, nitrogen, and methyl groups influence the benzene ring's vibrations. []

Q2: Can you elaborate on the computational chemistry approaches used to study this compound and their significance?

A2: Researchers employed computational methods like ab initio Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set to investigate this compound. [] These methods enabled the calculation of various molecular properties including optimized geometry, vibrational frequencies, infrared and Raman intensities, and thermodynamic parameters. [] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies suggested intramolecular charge transfer. [] These computational approaches provide valuable insights into the electronic structure and properties of the molecule, complementing experimental findings.

Q3: What is the known synthetic utility of this compound in chemical synthesis?

A3: this compound serves as a valuable starting material or intermediate in various chemical syntheses. For example, it acts as an intermediate in the synthesis of 2-bromo-3-methylbenzoic acid. [] This highlights its versatility in obtaining structurally diverse compounds with potential applications in different fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.